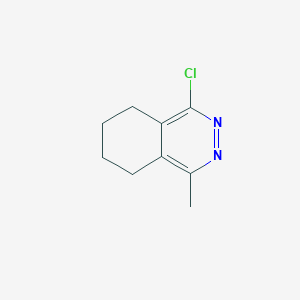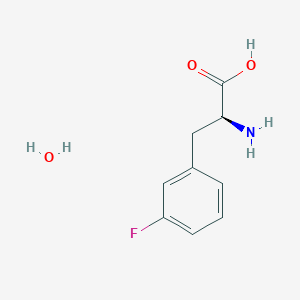
3-Fluoro-L-phenylalanine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-L-phenylalanine hydrate is a fluorinated derivative of the amino acid L-phenylalanine. This compound is characterized by the substitution of a hydrogen atom with a fluorine atom at the third position on the benzene ring of L-phenylalanine. The molecular formula of this compound is C9H10FNO2·H2O, and it has a molecular weight of 201.2 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-L-phenylalanine hydrate typically involves the fluorination of L-phenylalanine. One common method is the electrophilic fluorination using fluorine gas or other fluorinating agents. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to achieve high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-L-phenylalanine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-Fluoro-L-phenylalanine hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its effects on protein structure and function due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of fluorinated materials with enhanced properties, such as increased stability and bioavailability
Mecanismo De Acción
The mechanism of action of 3-Fluoro-L-phenylalanine hydrate involves its interaction with molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to influence the compound’s binding affinity and specificity to enzymes and receptors. This can result in altered enzyme activity, protein folding, and signal transduction pathways .
Comparación Con Compuestos Similares
- 3-Fluoro-D-phenylalanine
- 4-Fluoro-L-phenylalanine
- 2-Fluoro-L-phenylalanine
Comparison: Compared to other fluorinated phenylalanine derivatives, 3-Fluoro-L-phenylalanine hydrate is unique due to its specific fluorination position, which can lead to distinct chemical and biological properties. For instance, the position of the fluorine atom can affect the compound’s reactivity, stability, and interaction with biological targets .
Propiedades
Número CAS |
646066-71-9 |
|---|---|
Fórmula molecular |
C9H12FNO3 |
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3-fluorophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H10FNO2.H2O/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H2/t8-;/m0./s1 |
Clave InChI |
KQLNORMLMOJDJK-QRPNPIFTSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)C[C@@H](C(=O)O)N.O |
SMILES canónico |
C1=CC(=CC(=C1)F)CC(C(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


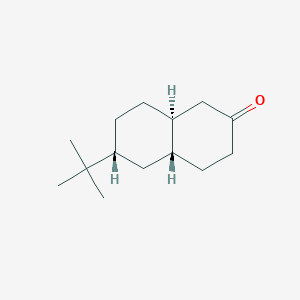
![2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one](/img/structure/B13119904.png)
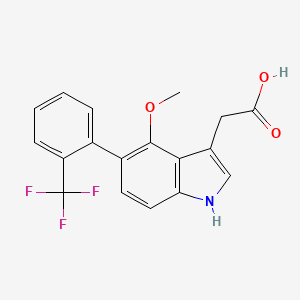
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-aminoacetyl)amino]hexanoylamino]acetate](/img/structure/B13119912.png)
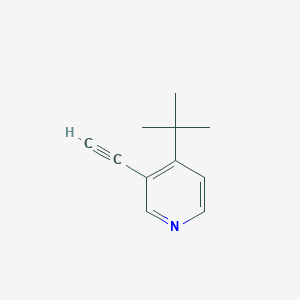
![7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13119917.png)

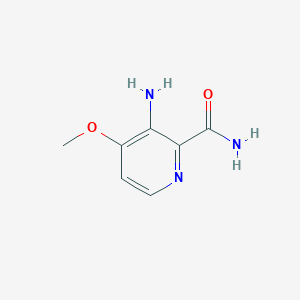
![2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13119960.png)
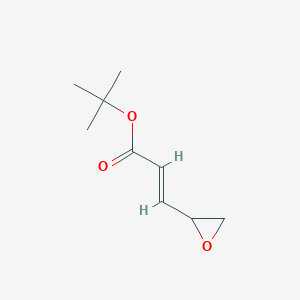


![1-Benzyl 1'-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate](/img/structure/B13119974.png)
